![molecular formula C142H288N58O28 B12306653 PAMAM dendrimer, ethylenediamine core, generation 2.0 solution](/img/structure/B12306653.png)
PAMAM dendrimer, ethylenediamine core, generation 2.0 solution
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Overview
Description
PAMAM dendrimer, ethylenediamine core, generation 2.0 solution: is a type of dendritic polymer known for its highly branched, tree-like structure. This compound is part of the poly(amidoamine) family and is characterized by an ethylenediamine core with multiple branching generations. The generation 2.0 solution specifically refers to the second iteration of branching, resulting in a molecule with 16 surface primary amino groups .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of PAMAM dendrimers involves a two-step iterative process. The first step is the Michael addition of methyl acrylate to an ethylenediamine core, followed by amidation with ethylenediamine. This process is repeated to build successive generations. For generation 2.0, this involves two cycles of these reactions .
Industrial Production Methods: Industrial production of PAMAM dendrimers follows the same synthetic route but on a larger scale. The reactions are typically carried out in a controlled environment to ensure high purity and yield. The final product is often provided as a 20 wt.% solution in methanol .
Chemical Reactions Analysis
Types of Reactions: PAMAM dendrimers can undergo various chemical reactions, including:
Oxidation: The primary amine groups can be oxidized to form nitroso or nitro compounds.
Reduction: Reduction reactions can convert nitro groups back to amines.
Substitution: The amine groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are commonly used for substitution reactions.
Major Products:
Oxidation: Nitroso or nitro derivatives.
Reduction: Primary amines.
Substitution: Alkylated or acylated dendrimers.
Scientific Research Applications
Biomedical Applications
1. Drug Delivery Systems
PAMAM dendrimers are extensively researched for their potential in drug delivery systems. Their ability to encapsulate and transport therapeutic agents is attributed to their high surface area and tunable chemical properties. For example:
- Cisplatin Delivery : PAMAM dendrimers have been utilized to improve the solubility and targeting of cisplatin in cancer therapy. Modifications allow for controlled release and reduced systemic toxicity while enhancing therapeutic efficacy against tumors .
- Anticancer Drugs : Conjugates of PAMAM dendrimers with various anticancer drugs (e.g., docetaxel, imatinib) have shown improved pharmacokinetics and targeted delivery to neoplastic cells .
2. Diagnostic Agents
Due to their biocompatibility and ability to form complexes with imaging agents, PAMAM dendrimers are explored as contrast agents in magnetic resonance imaging (MRI). Their high water solubility and capacity for functionalization enable the attachment of MRI-active compounds, enhancing imaging quality .
3. Gene Delivery
PAMAM dendrimers can facilitate the delivery of nucleic acids (DNA/RNA) into cells. The positive charge from terminal amines allows for electrostatic interactions with negatively charged nucleic acids, leading to effective cellular uptake. This property is particularly useful in gene therapy applications where targeted delivery is crucial .
Material Science Applications
1. Nanocomposites
PAMAM dendrimers are employed in the synthesis of nanocomposites due to their ability to stabilize nanoparticles. For instance:
- Silica Nanospheres : PAMAM dendrimers can act as templates for the formation of silica nanospheres, which are used in various applications including drug delivery and as carriers for imaging agents .
2. Coatings and Films
The unique properties of PAMAM dendrimers allow them to be incorporated into coatings and films that require specific functionalities such as antimicrobial activity or enhanced adhesion properties. These applications are particularly relevant in biomedical devices and packaging materials.
Case Studies
Mechanism of Action
The mechanism by which PAMAM dendrimers exert their effects is largely dependent on their ability to interact with biological membranes and cellular components. The primary amine groups on the surface can form electrostatic interactions with negatively charged cell membranes, facilitating cellular uptake. Once inside the cell, the dendrimers can release their payload in a controlled manner .
Comparison with Similar Compounds
- PAMAM dendrimer, ethylenediamine core, generation 0.0 solution
- PAMAM dendrimer, ethylenediamine core, generation 4.0 solution
- PAMAM dendrimer, cystamine core, generation 2.0 solution
Comparison: Compared to other generations, the generation 2.0 solution offers a balance between size and functionality. It has more surface groups than generation 0.0 but is less complex than generation 4.0, making it suitable for a wide range of applications. The ethylenediamine core provides stability and multiple branching points, which are advantageous for various chemical modifications .
Biological Activity
PAMAM (polyamidoamine) dendrimers are highly branched macromolecules that have gained significant attention in biomedical applications due to their unique structural properties and biological activities. This article focuses on the biological activity of PAMAM dendrimer with an ethylenediamine core, specifically generation 2.0 (G2.0), highlighting its mechanisms of action, therapeutic applications, and relevant case studies.
Structural Characteristics
PAMAM dendrimers are characterized by a central core from which multiple layers of branching units extend. The ethylenediamine core provides functional amine groups that can interact with various biological entities. The G2.0 dendrimer typically has a molecular weight around 4,300 g/mol and a diameter of approximately 2.5 nm, which allows for efficient cellular uptake and interaction with biomolecules.
Mechanisms of Biological Activity
1. Drug Delivery:
PAMAM dendrimers serve as effective carriers for drug delivery systems. Their ability to encapsulate therapeutic agents within their core or bind them to their surface enhances the solubility and bioavailability of poorly soluble drugs. Studies have shown that G2.0 PAMAM dendrimers can facilitate the transdermal delivery of drugs by enhancing skin permeability through mechanisms such as disruption of lipid bilayers and formation of transient pores in cell membranes .
2. Antimicrobial Activity:
Research indicates that PAMAM dendrimers exhibit antimicrobial properties against various pathogens. For instance, G2.0 dendrimers have demonstrated effectiveness against Gram-positive and Gram-negative bacteria, as well as fungi . The antimicrobial action is attributed to their cationic nature, which allows them to interact electrostatically with negatively charged microbial membranes, leading to membrane disruption.
3. Gene Delivery:
PAMAM dendrimers are also explored for non-viral gene delivery applications. The electrostatic interactions between the positively charged dendrimer and negatively charged nucleic acids facilitate the formation of stable complexes that can be internalized by cells . Studies have shown that G2.0 PAMAM dendrimers can successfully deliver siRNA into cells, exhibiting low toxicity while maintaining high transfection efficiency .
Case Study 1: Transdermal Drug Delivery
A recent study evaluated the efficacy of G2.0 PAMAM dendrimers in enhancing the transdermal delivery of ketoprofen, a lipophilic drug. The results indicated a significant increase in drug permeation through human skin models when formulated with PAMAM dendrimers compared to control formulations without dendrimers . This enhancement was attributed to the dendrimer's ability to disrupt lipid structures within the stratum corneum.
Case Study 2: Antimicrobial Efficacy
In another study assessing the antimicrobial activity of G2.0 PAMAM dendrimers against Staphylococcus aureus and Escherichia coli, it was found that these dendrimers exhibited a concentration-dependent reduction in bacterial viability . The minimum inhibitory concentration (MIC) was determined to be significantly lower than that for conventional antibiotics, indicating potential as an alternative antimicrobial agent.
Research Findings
Properties
Molecular Formula |
C142H288N58O28 |
---|---|
Molecular Weight |
3256.2 g/mol |
IUPAC Name |
N-(2-aminoethyl)-3-[[3-(2-aminoethylamino)-3-oxopropyl]-[2-[3-[[3-[2-[bis[3-(2-aminoethylamino)-3-oxopropyl]amino]ethylamino]-3-oxopropyl]-[2-[3-[[3-[2-[bis[3-[2-[bis[3-(2-aminoethylamino)-3-oxopropyl]amino]ethylamino]-3-oxopropyl]amino]ethylamino]-3-oxopropyl]-[2-[bis[3-[2-[bis[3-[2-[bis[3-(2-aminoethylamino)-3-oxopropyl]amino]ethylamino]-3-oxopropyl]amino]ethylamino]-3-oxopropyl]amino]ethyl]amino]propanoylamino]ethyl]amino]propanoylamino]ethyl]amino]propanamide |
InChI |
InChI=1S/C142H288N58O28/c143-29-45-159-115(201)1-73-187(74-2-116(202)160-46-30-144)101-61-175-131(217)17-89-195(90-18-132(218)176-62-102-188(75-3-117(203)161-47-31-145)76-4-118(204)162-48-32-146)109-69-183-139(225)25-97-199(98-26-140(226)184-70-110-196(91-19-133(219)177-63-103-189(77-5-119(205)163-49-33-147)78-6-120(206)164-50-34-148)92-20-134(220)178-64-104-190(79-7-121(207)165-51-35-149)80-8-122(208)166-52-36-150)113-114-200(99-27-141(227)185-71-111-197(93-21-135(221)179-65-105-191(81-9-123(209)167-53-37-151)82-10-124(210)168-54-38-152)94-22-136(222)180-66-106-192(83-11-125(211)169-55-39-153)84-12-126(212)170-56-40-154)100-28-142(228)186-72-112-198(95-23-137(223)181-67-107-193(85-13-127(213)171-57-41-155)86-14-128(214)172-58-42-156)96-24-138(224)182-68-108-194(87-15-129(215)173-59-43-157)88-16-130(216)174-60-44-158/h1-114,143-158H2,(H,159,201)(H,160,202)(H,161,203)(H,162,204)(H,163,205)(H,164,206)(H,165,207)(H,166,208)(H,167,209)(H,168,210)(H,169,211)(H,170,212)(H,171,213)(H,172,214)(H,173,215)(H,174,216)(H,175,217)(H,176,218)(H,177,219)(H,178,220)(H,179,221)(H,180,222)(H,181,223)(H,182,224)(H,183,225)(H,184,226)(H,185,227)(H,186,228) |
InChI Key |
QYMWEDAKQRTCGD-UHFFFAOYSA-N |
Canonical SMILES |
C(CN(CCC(=O)NCCN)CCNC(=O)CCN(CCC(=O)NCCN(CCC(=O)NCCN)CCC(=O)NCCN)CCNC(=O)CCN(CCC(=O)NCCN(CCC(=O)NCCN(CCC(=O)NCCN)CCC(=O)NCCN)CCC(=O)NCCN(CCC(=O)NCCN)CCC(=O)NCCN)CCN(CCC(=O)NCCN(CCC(=O)NCCN(CCC(=O)NCCN)CCC(=O)NCCN)CCC(=O)NCCN(CCC(=O)NCCN)CCC(=O)NCCN)CCC(=O)NCCN(CCC(=O)NCCN(CCC(=O)NCCN)CCC(=O)NCCN)CCC(=O)NCCN(CCC(=O)NCCN)CCC(=O)NCCN)C(=O)NCCN |
Origin of Product |
United States |
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